molecular formula C20H22N4O B2974941 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034381-74-1

4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2974941
CAS No.: 2034381-74-1
M. Wt: 334.423
InChI Key: AOCXITSSTWJMCC-UHFFFAOYSA-N
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Description

4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a cyano group and a piperidine ring substituted with a methylpyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the methylpyridine group. The final steps involve the formation of the benzamide core and the addition of the cyano group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the piperidine ring or the methylpyridine moiety.

    Reduction: Used to alter the cyano group or other functional groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the development of new materials, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

Uniqueness

Compared to similar compounds, 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group and methylpyridine moiety provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

4-cyano-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-12-19(6-9-22-15)24-10-7-17(8-11-24)14-23-20(25)18-4-2-16(13-21)3-5-18/h2-6,9,12,17H,7-8,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCXITSSTWJMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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